Surface Anchoring for DNA Sequencing Probes
In nanopore and carbon nanotube-based DNA sequencing systems, 2,6-Diamino-9H-purine-8-thiol functions as a recognition molecule capable of binding to DNA and interacting with the nanopore or carbon nanotube to enable detection and identification of individual nucleotides . The 8-thiol group provides a site for covalent chemisorption (thiol-Au or thiol-carbon interactions) that is absent in non-thiol purine analogs such as 2,6-diaminopurine or 2-aminopurine, which lack the 8-thiol group and rely solely on weaker physisorption or non-specific adsorption. This structural feature directly enables orientation-controlled surface immobilization and subsequent nucleotide discrimination. This differential functionality has been validated in serial recognition sequencers for selective detection of target DNA sequences .
| Evidence Dimension | Surface immobilization capability for DNA sequencing probes |
|---|---|
| Target Compound Data | Functional thiol group at C8 position; chemisorption-capable |
| Comparator Or Baseline | 2,6-Diaminopurine: no thiol group; 6-Mercaptopurine: thiol at C6 but lacks 2-amino group |
| Quantified Difference | Not directly quantified; binary functional difference (presence vs. absence of 8-thiol anchoring moiety) |
| Conditions | Nanopore-based DNA sequencing platform; carbon nanotube DNA sequencer; serial recognition sequencer |
Why This Matters
This differentiation directly determines feasibility of covalent surface immobilization, a prerequisite for stable, orientation-specific probe arrays in next-generation sequencing devices where non-thiol analogs fail to provide equivalent anchoring.
